2-(2-Chloro-4-nitrophenyl)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

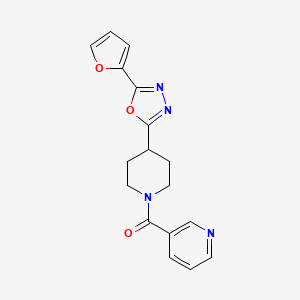

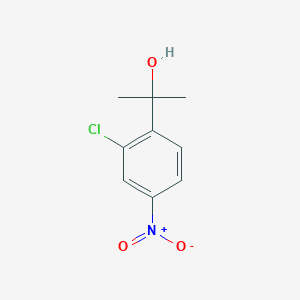

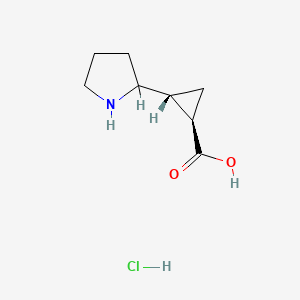

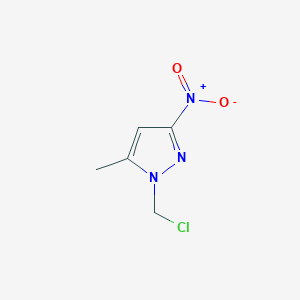

“2-(2-Chloro-4-nitrophenyl)propan-2-ol” is a chemical compound with the CAS Number: 1936571-93-5 . It has a molecular weight of 215.64 . The IUPAC name for this compound is 2-(2-chloro-4-nitrophenyl)propan-2-ol .

Molecular Structure Analysis

The InChI code for “2-(2-Chloro-4-nitrophenyl)propan-2-ol” is 1S/C9H10ClNO3/c1-9(2,12)7-4-3-6(11(13)14)5-8(7)10/h3-5,12H,1-2H3 . This indicates the molecular structure of the compound, including the positions of the chlorine, nitro group, and hydroxyl group.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用

Environmental Biotechnology

2-Chloro-4-nitrophenol (2C4NP) is a common chlorinated nitrophenol pollutant. A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . This application is crucial for environmental cleanup and bioremediation .

Biochemical Characterization

The BT pathway of the catabolism of 2C4NP in the strain Cupriavidus sp. CNP-8 has been characterized at the molecular, biochemical, and genetic levels . This provides valuable insights into the biochemical processes involved in the degradation of 2C4NP .

Genetic Studies

The hnp gene cluster is suspected to be involved in the catabolism of 2C4NP . The hnp genes are significantly upregulated in the 2C4NP-induced strain CNP-8 compared to the uninduced strain . This application is important for understanding the genetic mechanisms underlying the degradation of 2C4NP .

Enzyme Studies

HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . HnpC, a BT 1,2-dioxygenase, was proved to catalyze BT ring-cleavage with formation of maleylacetate . These enzymes play a crucial role in the degradation of 2C4NP .

Evolutionary Studies

Phylogenetic analysis indicated that HnpA likely has a different evolutionary origin compared to other functionally identified 2C4NP monooxygenases . This application is important for understanding the evolutionary history of these enzymes .

Industrial Applications

Chlorinated nitrophenols (CNPs) such as 2C4NP have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . Therefore, understanding the degradation pathways of 2C4NP can help in managing industrial waste and reducing environmental pollution .

作用機序

Biochemical Pathways

The degradation of 2-chloro-4-nitrophenol (2C4NP), a compound structurally similar to 2-(2-Chloro-4-nitrophenyl)propan-2-ol, has been studied in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . The bacterium degrades 2C4NP via the 1,2,4-benzenetriol (BT) pathway, which is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, H335, which suggest that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-(2-chloro-4-nitrophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-9(2,12)7-4-3-6(11(13)14)5-8(7)10/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAPPVBVXGJIMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-nitrophenyl)propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide](/img/structure/B2915996.png)

![[2-(Furan-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2916000.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2916002.png)

![5-Chloro-6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2916010.png)

![[1-(Oxan-2-yl)cyclobutyl]methanamine](/img/structure/B2916018.png)